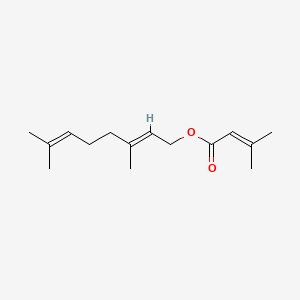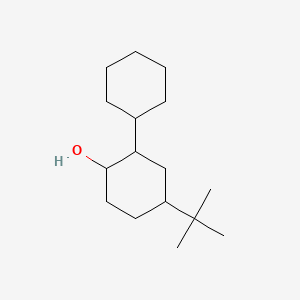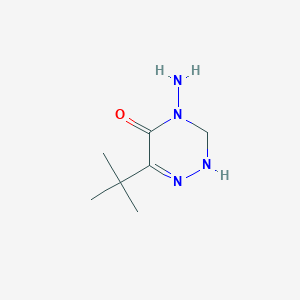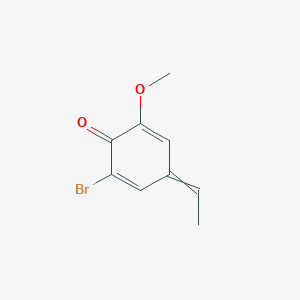
N-(5-Chloropyridin-2-yl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloropyridin-2-yl)-N’-methylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 5-chloropyridine-2-amine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the desired thiourea compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloropyridin-2-yl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(5-Chloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-Chloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used as a probe to study enzyme activities and protein interactions.
Agriculture: It serves as a precursor for the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5-Chloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. Additionally, the chloropyridine ring can participate in π-π interactions and hydrophobic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(5-Chloropyridin-2-yl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
N-(5-Chloropyridin-2-yl)-N’-isopropylthiourea: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
N-(5-Chloropyridin-2-yl)-N’-methylthiourea is unique due to its specific combination of a chloropyridine ring and a methylthiourea group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
59180-93-7 |
|---|---|
分子式 |
C7H8ClN3S |
分子量 |
201.68 g/mol |
IUPAC名 |
1-(5-chloropyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H8ClN3S/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChIキー |
KOPWVUCCKATNQI-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NC1=NC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
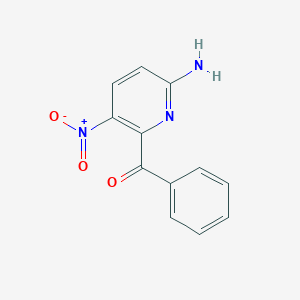
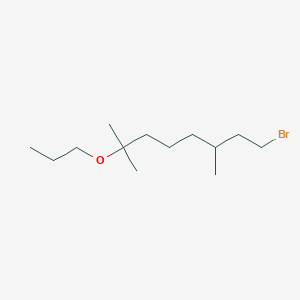
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
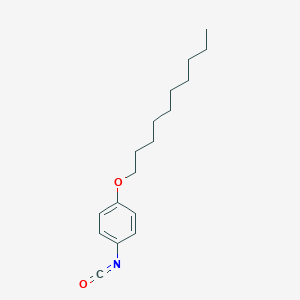
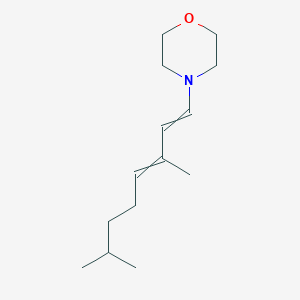
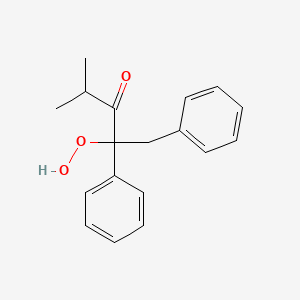
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
